REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N:8]([CH3:10])[CH3:9])=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][N:3]=1.Br[C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][CH:25]=[C:24]2[Cl:31].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[Cl:1][C:2]1[C:7]([N:8]([CH3:9])[CH3:10])=[CH:6][C:5]([C:21]2[CH:22]=[C:23]3[C:28](=[CH:29][CH:30]=2)[N:27]=[CH:26][CH:25]=[C:24]3[Cl:31])=[CH:4][N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.11 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1N(C)C)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0.102 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=CC=NC2=CC1)Cl
|
Name
|
PdCl2 (dppf)-CH2Cl2
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Quantity
|
0.0183 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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3 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was degassed
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Type
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CUSTOM
|
Details
|
by bubbling nitrogen through for 10 min
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Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The tube was irradiated with microwave at 100° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
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then partitioned between water (20 mL) and EtOAc (20 mL)
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Type
|
EXTRACTION
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Details
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The aqueous phase was extracted with EtOAc (2×20 mL)
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Type
|
WASH
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Details
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The combined organic phases were washed with saturated aqueous NaCl (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (eluent: acetone in hexanes 0% -30%)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1N(C)C)C=1C=C2C(=CC=NC2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0884 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |